Belinostat
Overview
Description
Belinostat, also known as PXD101, is a histone deacetylase inhibitor (HDAC) developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It is used to treat peripheral T-cell lymphoma in patients who have been treated with other medicines that did not work well .
Synthesis Analysis
Belinostat is synthesized via a five-step process starting from benzaldehyde. This includes an addition reaction with sodium bisulfite, sulfochlorination with chlorosulfonic acid, sulfonamidation with aniline, Knoevenagel condensation, and the final amidation with hydroxylamine .Molecular Structure Analysis
The molecular formula of Belinostat is C15H14N2O4S . It is a hydroxamic acid, a sulfonamide, and an olefinic compound . The IUPAC name is (E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .Chemical Reactions Analysis
Belinostat inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure . It prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes .Physical And Chemical Properties Analysis
Belinostat has a molecular weight of 318.3 g/mol . It is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity .Scientific Research Applications
Histone Deacetylase Inhibition and Cancer Treatment
Belinostat is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer treatment as they can induce apoptosis and prevent tumor growth. Belinostat has demonstrated antitumor and anti-angiogenic properties, particularly in the treatment of peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) (Foss et al., 2015). It has shown efficacy as monotherapy in patients with relapsed or refractory PTCL, under the Food and Drug Administration’s accelerated approval program (Poole, 2014).
Pharmacokinetics in Cancer Therapy
The pharmacokinetics of belinostat have been studied in patients with various types of cancer. In hepatocellular carcinoma patients, for instance, the main pathway of belinostat metabolism involves UGT1A1-mediated glucuronidation. This highlights the importance of considering individual variations in enzyme activity for personalized medicine approaches (Wang et al., 2013).
Combination with Other Antineoplastic Agents
Belinostat has been studied in combination with other antineoplastic agents. Its combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) was evaluated for the treatment of newly diagnosed peripheral T-cell lymphoma. The combination (Bel-CHOP) was found to be well tolerated, and the maximum tolerated dose (MTD) of belinostat was established (Johnston et al., 2021).
Potential in Treating Solid Tumors
Belinostat's potential extends beyond hematologic malignancies. It has been investigated for its efficacy in solid tumors, including malignant pleural mesothelioma, although its effectiveness as monotherapy in this context was limited (Ramalingam et al., 2009). Furthermore, its combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors showed promising results (Thomas et al., 2014).
Drug-Drug Interaction Potential
Investigations have also been conducted on belinostat's potential for drug-drug interactions, especially through its inhibition of UDP-glucuronosyltransferases (UGTs). This is particularly important when belinostat is administered in combination with other medications that are primarily cleared by UGT1A3 or UGT1A1 (Xiaoyu Wang et al., 2020).
Safety And Hazards
Belinostat is genotoxic according to Ames test and may impair male fertility . It is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
properties
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Belinostat | |
CAS RN |
866323-14-0, 414864-00-9 | |
Record name | Belinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.